molecular formula C6H8ClN3O2 B161036 2-Chlorohistidine CAS No. 126663-37-4

2-Chlorohistidine

Cat. No. B161036
M. Wt: 189.6 g/mol
InChI Key: RJHXBCPMXIGGCP-BYPYZUCNSA-N
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Description

2-Chlorohistidine is a derivative of histidine, an amino acid. It’s formed by the chlorination of histidine . Histidine plays a crucial role in many biological processes and is involved in the formation of histamine, a biologically active substance .


Molecular Structure Analysis

The molecular formula of 2-Chlorohistidine is C6H8ClN3O2 . Its average mass is 189.600 Da, and its monoisotopic mass is 189.030502 Da . More detailed structural analysis would require specific tools or software.


Chemical Reactions Analysis

The reactivity of histidine, from which 2-Chlorohistidine is derived, has been studied. Histidine is less reactive toward the formation of chlorine transformation products than five of the seven chlorine-reactive amino acids . Chlorine targeted tyrosine in preference to histidine within peptides .

Scientific Research Applications

Antimicrobial Properties in Dental Applications

2-Chlorohistidine demonstrates notable antimicrobial properties, especially in dental applications. A study by Mahendra et al. (2014) evaluated the efficacy of different concentrations of chlorhexidine as a root canal irrigant. The results highlighted the antimicrobial substantivity of 2% chlorhexidine, followed by 1% and 0.1% concentrations.

Environmental and Health Implications

Research into the environmental and health implications of 2-chlorohistidine derivatives has been extensive. For instance, a genotoxicity study of photolytically treated 2-chloropyridine aqueous solutions conducted by Vlastos et al. (2010) revealed that 2-chloropyridine, which shares structural similarities with 2-chlorohistidine, was genotoxic at certain concentrations. This research underscores the potential health risks associated with these compounds.

Chemical Properties and Analysis

The theoretical study of vibrational spectra of 2-chloropyridine and its metal complexes by Bakiler et al. (1999) provides insights into the chemical properties of chlorinated histidine derivatives. This study contributes to the understanding of the molecular behavior and the interaction with metals, which is essential in various scientific applications.

Chemical Reactions and Transformation Products

An important aspect of 2-chlorohistidine research is the study of its chemical reactions and transformation products. Research by Choe et al. (2021) focused on the reactivity of histidine in the presence of chlorine, leading to the formation of 2-chlorohistidine, among other products. This study is significant for understanding the chemical behavior of 2-chlorohistidine in various conditions.

Solubility and Physical Properties

The solubility of chlorinated pyridines, which are structurally related to 2-chlorohistidine, was studied by Shi et al. (2010). Such research is crucial for industrial applications, particularly in the formulation of pesticides and pharmaceuticals.

Synthesis and Industrial Applications

The synthesis and application of chlorinated pyridines, similar to 2-chlorohistidine, have been explored in the context of pharmaceuticals and agrochemicals. Li Zheng-xiong (2004) summarized various synthetic methods for these compounds, highlighting their significance in the chemical industry.

properties

IUPAC Name

(2S)-2-amino-3-(2-chloro-1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O2/c7-6-9-2-3(10-6)1-4(8)5(11)12/h2,4H,1,8H2,(H,9,10)(H,11,12)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHXBCPMXIGGCP-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)Cl)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC(=N1)Cl)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00925663
Record name 2-Chlorohistidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00925663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorohistidine

CAS RN

126663-37-4
Record name 2-Chlorohistidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126663374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chlorohistidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00925663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
JK Choe, LC Hua, Y Komaki… - Environmental …, 2021 - ACS Publications
… (28) While previous researchers have hypothesized that 2-oxohistidine and 2-chlorohistidine are significant products of histidine chlorination, (26,29,30) the dominant chlorine …
Number of citations: 20 pubs.acs.org
CN Stout, H Renata - Accounts of chemical research, 2021 - ACS Publications
… Surprisingly, neither 2-chlorohistidine nor histidine was converted to its corresponding hydroxylation product in reaction with GetI. (37) However, the high sequence homology shared by …
Number of citations: 31 pubs.acs.org
GV Mali, KR Pawar - Journal of Advanced Scientific Research, 2020 - researchgate.net
… 2Chlorohistidine [3]. It is also found that a strain YD4 of Flavobacterium sp. from rape phyllosphere having ability to degrade the dichlorvas and gave a new way for in situ phyllosphere …
Number of citations: 1 www.researchgate.net
KR Pawar, GV Mali - Int. Res. J. Environ. Sci, 2014 - Citeseer
In countries like India insecticides play an important role in horticulture sector. Their importance in crop yield improvement, especially in Grape production, is understood and well …
Number of citations: 11 citeseerx.ist.psu.edu
A LEMPART, E KUDLEK, M DUDZIAK… - Architecture, Civil …, 2018 - sciendo.com
The operation of swimming pools is very expensive thus investors are increasingly looking for solutions that can reduce these costs. Their particular attention is directed towards rational …
Number of citations: 2 sciendo.com
C Liu, YH Shin, X Wei, MS Ersan… - Environmental …, 2021 - ACS Publications
… (64,78) Chlorine attacks the imidazole ring, leading to the formation of 2-chlorohistidine, and chloroform formation is low (R HF : 0.02%), agreeing well with a previous study. (79) …
Number of citations: 25 pubs.acs.org
A Noordam, L Maat… - Recueil des Travaux …, 1981 - Wiley Online Library
A novel synthesis of (+)‐pilocarpine (10a) is described. L‐Histidine is converted into methyl (R)‐2‐bromo‐3‐(l‐methyl‐5‐imidazolyl)propionate (5) in which the configuration has been …
Number of citations: 1 onlinelibrary.wiley.com
PS Veale Jr - 1999 - search.proquest.com
… Additionally, 2-chlorohistidine and 2bromohistidine demonstrated no exceptional anti-malarial activity. This indicated that the mere fact of C(2) substitution on histidine was not sufficient …
Number of citations: 2 search.proquest.com

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